2-Chloro-4-nitronaphthalen-1-ol
Overview
Description
2-Chloro-4-nitronaphthalen-1-ol is an organic compound with the molecular formula C10H6ClNO3 It is a derivative of naphthalene, characterized by the presence of a chlorine atom at the second position, a nitro group at the fourth position, and a hydroxyl group at the first position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitronaphthalen-1-ol typically involves the chlorination of 4-nitronaphthalen-1-amine. The process begins with the nitration of naphthalene to produce 4-nitronaphthalene, which is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride. The resulting 2-chloro-4-nitronaphthalen-1-amine is subsequently hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing reaction conditions and yield. The use of catalysts and advanced purification techniques further enhances the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-nitronaphthalen-1-ol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 4-nitronaphthalen-1-ol.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed
Nucleophilic Aromatic Substitution: 4-nitronaphthalen-1-ol.
Reduction: 2-chloro-4-aminonaphthalen-1-ol.
Oxidation: 2-chloro-4-nitronaphthalen-1-one.
Scientific Research Applications
2-Chloro-4-nitronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-4-nitronaphthalen-1-ol involves its interaction with biological molecules through various pathways:
Nucleophilic Aromatic Substitution: The compound can undergo substitution reactions with nucleophiles present in biological systems, leading to the formation of bioactive metabolites.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-naphthaldehyde: Similar structure but lacks the chlorine and nitro groups.
2-Chloro-1-naphthol: Similar structure but lacks the nitro group.
4-Nitro-1-naphthol: Similar structure but lacks the chlorine group.
Uniqueness
2-Chloro-4-nitronaphthalen-1-ol is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-chloro-4-nitronaphthalen-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-8-5-9(12(14)15)6-3-1-2-4-7(6)10(8)13/h1-5,13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXOURGKOMRHEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624867 | |
Record name | 2-Chloro-4-nitronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856078-16-5 | |
Record name | 2-Chloro-4-nitronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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